2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is a chemical compound with the molecular formula C16H7F5O3S and a molecular weight of 374.28 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a naphthalenesulfonate group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The naphthalenesulfonate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonating agents are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the nucleophile replaces one of the fluorine atoms on the pentafluorophenyl ring.
Electrophilic Aromatic Substitution: The major products are substituted naphthalenesulfonates with various electrophilic groups attached to the naphthalene ring.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity by withdrawing electron density, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate: Similar structure but with a dimethylamino group, used in fluorescence studies.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains a pentafluorophenyl group but lacks the naphthalenesulfonate moiety, used in organic synthesis.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the aromatic naphthalenesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) naphthalene-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVIMWPRARGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228276 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-18-8 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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